REACTION_SMILES
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[CH3:30][CH2:31][OH:32].[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:24](=[O:25])[O:26][CH3:27])[c:6]([NH:8][C:9]([CH:10]=[CH:11][c:12]2[cH:13][cH:14][c:15]([CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[cH:16][cH:17]2)=[O:23])[cH:7]1.[Na+:29].[OH-:28]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:24](=[O:25])[OH:26])[c:6]([NH:8][C:9]([CH:10]=[CH:11][c:12]2[cH:13][cH:14][c:15]([CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[cH:16][cH:17]2)=[O:23])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CCCCCc1ccc(C=CC(=O)Nc2cc(Cl)ccc2C(=O)OC)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCc1ccc(C=CC(=O)Nc2cc(Cl)ccc2C(=O)OC)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Type
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product
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Smiles
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CCCCCc1ccc(C=CC(=O)Nc2cc(Cl)ccc2C(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |